2-(Dimethylamino)ethyl 5-oxo-L-prolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)ethyl 5-oxo-L-prolinate is a chemical compound with the molecular formula C9H16N2O3 It is an ester derivative of 5-oxo-L-proline and is characterized by the presence of a dimethylaminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl 5-oxo-L-prolinate typically involves the esterification of 5-oxo-L-proline with 2-(dimethylamino)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)ethyl 5-oxo-L-prolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The dimethylaminoethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-oxo-L-proline derivatives, while reduction can produce 5-hydroxy-L-proline derivatives.
Scientific Research Applications
2-(Dimethylamino)ethyl 5-oxo-L-prolinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biochemical pathways and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a prodrug or in drug delivery systems.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)ethyl 5-oxo-L-prolinate involves its interaction with specific molecular targets and pathways. The dimethylaminoethyl group can enhance the compound’s solubility and facilitate its transport across biological membranes. Once inside the cell, the compound may undergo enzymatic hydrolysis to release 5-oxo-L-proline, which can participate in various metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-oxo-L-prolinate: Similar in structure but with an ethyl group instead of a dimethylaminoethyl group.
Methyl 5-oxo-L-prolinate: Contains a methyl group instead of a dimethylaminoethyl group.
2-(Dimethylamino)ethyl 5-oxo-D-prolinate: The D-isomer of the compound.
Uniqueness
2-(Dimethylamino)ethyl 5-oxo-L-prolinate is unique due to the presence of the dimethylaminoethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interactions with biological systems, making it a valuable compound for various research applications.
Properties
CAS No. |
34834-78-1 |
---|---|
Molecular Formula |
C9H16N2O3 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C9H16N2O3/c1-11(2)5-6-14-9(13)7-3-4-8(12)10-7/h7H,3-6H2,1-2H3,(H,10,12)/t7-/m0/s1 |
InChI Key |
VXLWESKPIFFDJU-ZETCQYMHSA-N |
Isomeric SMILES |
CN(C)CCOC(=O)[C@@H]1CCC(=O)N1 |
Canonical SMILES |
CN(C)CCOC(=O)C1CCC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.